REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[OH-].[Na+].[Br:14]Br>C(O)(=O)C.[Zn]>[Br:14][C:6]1[C:2]([CH3:1])=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:4][CH:5]=1 |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=C(SC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
46.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at 85° C. for 6 hours, at which time analysis by gas chromatography/mass spectrometry
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture at <85° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
CUSTOM
|
Details
|
to remain below 85° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred at 85° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered hot through a small bed of celite
|
Type
|
ADDITION
|
Details
|
Water (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with heptanes (300 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
to give 26.9 g (89%) as an off white oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Type
|
CUSTOM
|
Details
|
upon standing at ambient temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(SC1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |